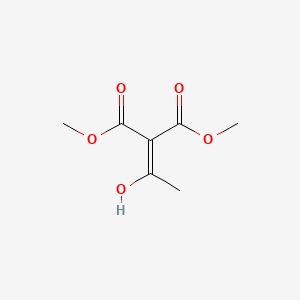
Dimethyl (1-hydroxyethylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-hydroxyethylidene)propanedioate is an organic compound with the molecular formula C7H10O5. It is a derivative of malonic acid and is known for its role in various organic synthesis reactions. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxyethylidene)propanedioate can be synthesized through several methods. One common method involves the reaction of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, forming dimethyl malonate, which can then be further reacted with acetaldehyde to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous esterification of malonic acid with methanol, followed by purification through distillation. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-hydroxyethylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dimethyl (1-oxoethylidene)propanedioate.
Reduction: Formation of dimethyl (1-hydroxyethyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (1-hydroxyethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (1-hydroxyethylidene)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis or transesterification. These properties make it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar structure but lacks the hydroxyl group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Dimethyl (1-hydroxyethylidene)propanedioate is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
113934-48-8 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
dimethyl 2-(1-hydroxyethylidene)propanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h8H,1-3H3 |
Clave InChI |
SUXIIGCZYKTTFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















